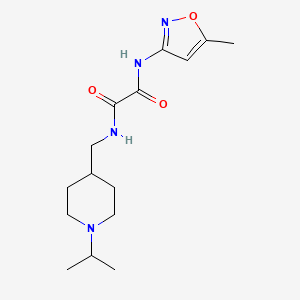

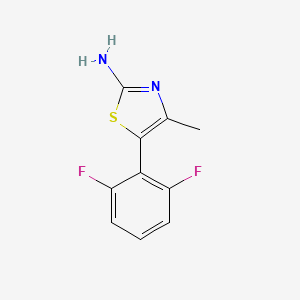

![molecular formula C6H4IN3 B2377410 7-Iodo-3H-imidazo[4,5-b]pyridine CAS No. 1100318-98-6](/img/structure/B2377410.png)

7-Iodo-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Iodo-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 1100318-98-6 . It has a molecular weight of 245.02 . The compound is white to yellow solid in physical form .

Molecular Structure Analysis

The InChI code for 7-Iodo-3H-imidazo[4,5-b]pyridine is 1S/C6H4IN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

7-Iodo-3H-imidazo[4,5-b]pyridine is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Imidazo[4,5-b]pyridines serve as versatile scaffolds for drug development. Researchers have explored their potential as:

- FLT3/Aurora Kinase Dual Inhibitors : These compounds show promise in treating acute myeloid leukemia .

- Angiotensin II Type I Receptor Blockers : Some imidazo[4,5-b]pyridines exhibit potent angiotensin II receptor-blocking activity .

- Anticonvulsants and Anxiolytics : 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide has been reported as a nonbenzodiazepine anticonvulsant and anxiolytic agent .

- Cardiotonic Agents : Sulmazole, an imidazo[4,5-b]pyridine-based drug, acts as a cardiotonic agent .

Organometallic Chemistry

Imidazo[4,5-b]pyridine derivatives find applications in proton- and charge-transfer processes within organometallic chemistry. Their unique structural characteristics make them valuable in this field .

Material Science

Due to their special structural features, imidazo[4,5-b]pyridine derivatives are relevant in material science. Researchers explore their potential in various applications, including charge-transfer processes .

Antimicrobial Properties

While not explicitly mentioned for 7-Iodo-3H-imidazo[4,5-b]pyridine, other imidazo[4,5-b]pyridine derivatives have been investigated for antimicrobial features. These compounds may play a role in combating microbial infections .

Anticancer Research

Substituted imidazo[4,5-b]pyridines have shown potential as anticancer agents. Their diverse structures and biological activities make them interesting candidates for further study .

Inotropic and Selective Antihistamine Agents

Certain imidazo[4,5-b]pyridine derivatives exhibit inotropic effects and selective antihistamine (H1) activity. These properties contribute to their pharmacological relevance .

Safety and Hazards

The safety information for 7-Iodo-3H-imidazo[4,5-b]pyridine includes several hazard statements such as H302, H315, H319, H320, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[4,5-b]pyridine derivatives, have been shown to target various enzymes and receptors, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It’s known that imidazo[4,5-b]pyridine derivatives interact with their targets, often through binding to the active site, leading to changes in the target’s function .

Biochemical Pathways

Related compounds have been shown to affect the nf-kappab pathway, which plays a crucial role in immune and inflammatory responses .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Related compounds have been shown to have valuable medicinal properties, such as the treatment of migraines and cancer .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name |

7-iodo-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYJLCPQLCSRHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1I)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-3H-imidazo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)

![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)

![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)

![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)